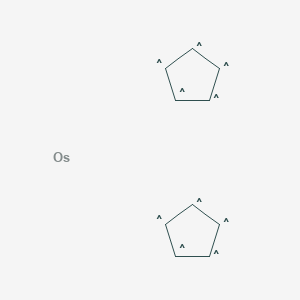
CID 102601604
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)osmium can be synthesized through various methods. One common method involves the reaction of osmium tetroxide with cyclopentadienyl sodium in an inert atmosphere. The reaction proceeds as follows:
OsO4+2NaC5H5→Os(C5H5)2+2Na2O2
This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of bis(cyclopentadienyl)osmium is less common due to the rarity and high cost of osmium. when produced, it follows similar synthetic routes as described above, often with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclopentadienyl)osmium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form osmium(VI) compounds.
Reduction: It can be reduced to form osmium(II) compounds.
Substitution: The cyclopentadienyl rings can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like osmium tetroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of cyclopentadienyl rings .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce osmium(VI) oxides, while reduction reactions can yield osmium(II) complexes .
Applications De Recherche Scientifique
Bis(cyclopentadienyl)osmium has several scientific research applications, including:
Mécanisme D'action
The mechanism by which bis(cyclopentadienyl)osmium exerts its effects involves its ability to form stable complexes with various ligands. The cyclopentadienyl rings provide a stable environment for the osmium atom, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to its potential use in medicine and biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(cyclopentadienyl)osmium include other metallocenes such as:
Ferrocene: (bis(cyclopentadienyl)iron)
Ruthenocene: (bis(cyclopentadienyl)ruthenium)
Nickelocene: (bis(cyclopentadienyl)nickel)
Cobaltocene: (bis(cyclopentadienyl)cobalt)
Uniqueness
What sets bis(cyclopentadienyl)osmium apart from these similar compounds is its unique reactivity and stability due to the presence of the osmium atom. Osmium’s high atomic number and unique electronic configuration contribute to the compound’s distinct chemical properties, making it valuable in specific applications such as catalysis and potential medical uses .
Propriétés
Formule moléculaire |
C10H10Os |
|---|---|
Poids moléculaire |
320.4 g/mol |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H; |
Clé InChI |
RBPKLTFNJHKDRH-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


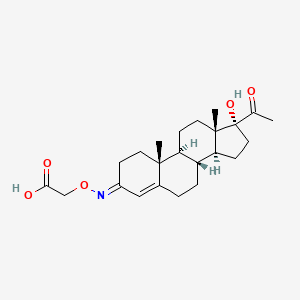
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
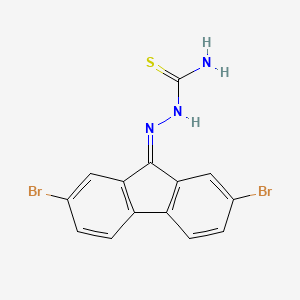
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
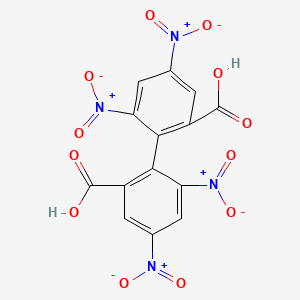

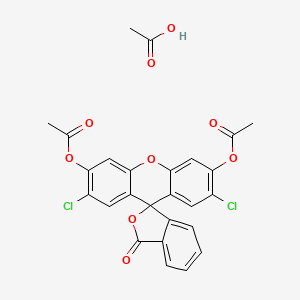
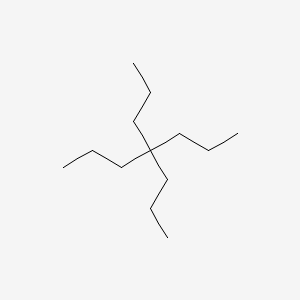
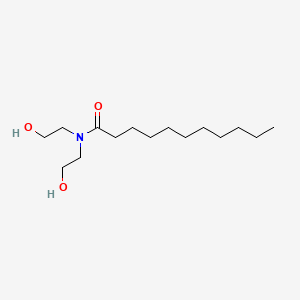
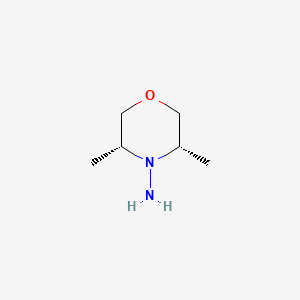
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
